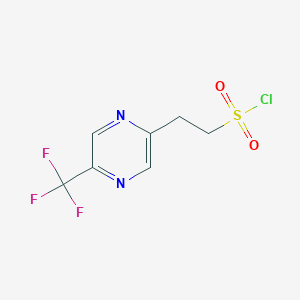
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H6ClF3N2O2S and a molecular weight of 274.65 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a pyrazine ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications for various applications.
Analyse Chemischer Reaktionen
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride include:
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Known for its strong electrophilic properties and used in similar applications.
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl fluoride: A precursor in the synthesis of the chloride derivative.
Trifluoromethylated compounds: Such as trifluoromethylbenzene and trifluoromethylpyridine, which share the trifluoromethyl group but differ in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrazine ring, providing distinct reactivity and application potential in various fields.
Eigenschaften
CAS-Nummer |
1196153-77-1 |
|---|---|
Molekularformel |
C7H6ClF3N2O2S |
Molekulargewicht |
274.65 g/mol |
IUPAC-Name |
2-[5-(trifluoromethyl)pyrazin-2-yl]ethanesulfonyl chloride |
InChI |
InChI=1S/C7H6ClF3N2O2S/c8-16(14,15)2-1-5-3-13-6(4-12-5)7(9,10)11/h3-4H,1-2H2 |
InChI-Schlüssel |
PHMLSXGKBVCHBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


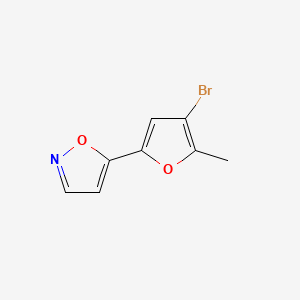
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)

![tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
![Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine](/img/structure/B13460243.png)
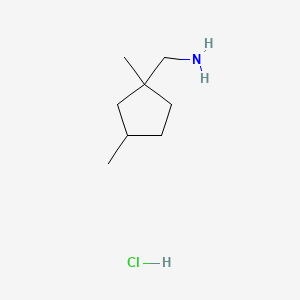
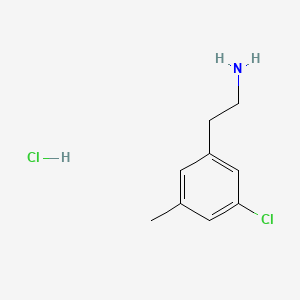
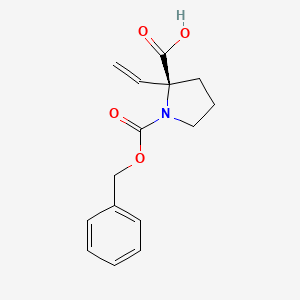

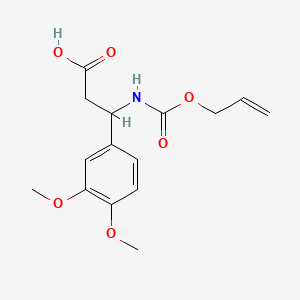
![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

